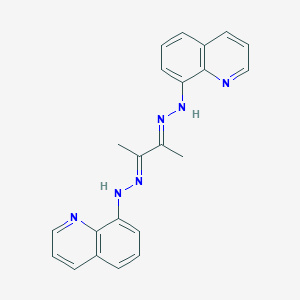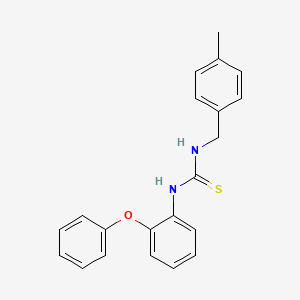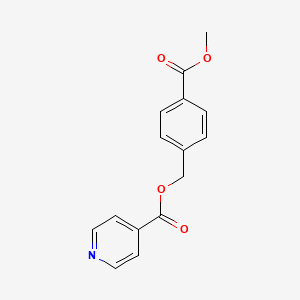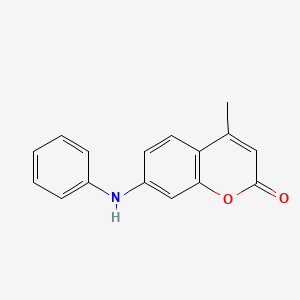![molecular formula C20H20N2O2 B5824198 N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in immune system signaling pathways.
Mecanismo De Acción
TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are involved in the regulation of immune responses and are known to be dysregulated in autoimmune diseases. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to reduce inflammation and disease symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in these models. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide. One direction is the evaluation of its efficacy and safety in clinical trials for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is the investigation of its potential for combination therapy with other drugs targeting different signaling pathways in the immune system. Finally, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of even more effective treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1-cyanocyclopentyl)aniline in the presence of a base to form the amide. The final step involves the introduction of a fluorine atom at the 6-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction with a fluorinated arylboronic acid.
Aplicaciones Científicas De Investigación
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease symptoms. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-7-3-2-6-17(18)19(23)22-16-10-8-15(9-11-16)20(14-21)12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILWLYNQDAJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)
